molecular formula C24H21NO4 B13569217 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid CAS No. 1702831-69-3

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid

Cat. No.: B13569217
CAS No.: 1702831-69-3
M. Wt: 387.4 g/mol
InChI Key: OEHVDKSUCBMXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the propanoic acid derivative: The protected amino compound is then reacted with a suitable reagent to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is selectively removed under basic conditions, allowing for the coupling of amino acids to form peptides. The compound acts as a temporary protecting group that prevents unwanted side reactions during the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid is unique due to its specific structure that allows for efficient protection of amino groups during peptide synthesis. Its fluorenylmethoxycarbonyl group provides stability and selectivity, making it a preferred choice in various synthetic applications .

Properties

CAS No.

1702831-69-3

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid

InChI

InChI=1S/C24H21NO4/c26-23(27)14-13-16-7-1-6-12-22(16)25-24(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,25,28)(H,26,27)

InChI Key

OEHVDKSUCBMXDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.